molecular formula C11H17N3O B2801768 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 1521193-43-0

1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2801768
CAS No.: 1521193-43-0
M. Wt: 207.277
InChI Key: PORLETNJWAMRIU-UHFFFAOYSA-N
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Description

1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at position 1 and a piperazinylmethyl group at position 5. This structural motif is common in pharmaceuticals targeting central nervous system (CNS) receptors, enzymes, or transporters. The methyl group at position 1 may influence ring conformation and metabolic stability.

Properties

IUPAC Name

1-methyl-5-(piperazin-1-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-13-8-10(2-3-11(13)15)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORLETNJWAMRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound often rely on large-scale organic synthesis techniques. These methods emphasize high yield and purity, with careful control of reaction conditions and the use of appropriate catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituents Key Features Potential Applications References
1-Methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one C₁₁H₁₆N₄O 220.27 (calc.) - 1-Methyl
- 5-Piperazinylmethyl
High basicity (piperazine), moderate solubility in polar solvents CNS-targeted drug candidates
5-(Piperazin-1-yl)-1,2-dihydropyridin-2-one (dihydrobromide) C₉H₁₅Br₂N₃O 341.05 - 5-Piperazinylmethyl (salt form) Dihydrobromide salt enhances aqueous solubility Preclinical drug intermediates
1-(6-Chloropyridin-2-yl)methyl-1,2-dihydropyridin-2-one C₁₁H₉ClN₂O 220.65 - 6-Chloropyridinylmethyl Electronegative chlorine enhances hydrophobic interactions Antimicrobial/antiviral agents
5-(2-Pyridyl)-1,2-dihydropyridin-2-one C₁₀H₈N₂O 188.19 - 5-Pyridyl Aromatic pyridyl group increases planarity; reduced basicity Material science or enzyme inhibitors

Functional Group Analysis

  • Piperazinylmethyl vs. Chloropyridinylmethyl ( vs. ): The piperazine group offers hydrogen-bonding capacity and basicity, favoring interactions with biological targets like G-protein-coupled receptors.
  • Methyl Group at Position 1 ( vs. ) :
    The methyl group in the main compound may reduce rotational freedom, stabilizing a bioactive conformation. Its absence in other analogs (e.g., ’s dihydrobromide salt) could increase metabolic susceptibility.

  • Salt Forms () :
    The dihydrobromide salt of 5-(piperazin-1-yl)-1,2-dihydropyridin-2-one improves solubility, a critical factor for oral bioavailability in drug development.

Pharmacological Potential

  • Piperazine-containing analogs (e.g., ’s pyrido-pyrimidinones) are frequently patented for CNS and oncology applications, suggesting the main compound’s utility in similar contexts .

Stability and Reactivity

  • Methyl substitution at position 1 (main compound) may enhance oxidative stability compared to unsubstituted dihydropyridinones, as seen in ’s studies on quinone degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-5-[(piperazin-1-yl)methyl]-1,2-dihydropyridin-2-one, and what challenges arise in reproducibility?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Core scaffold formation : Cyclization of pyridone derivatives under controlled pH (e.g., using acetic acid/ammonium acetate buffer systems) .

Piperazine functionalization : Nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides or carbonylating agents) to introduce the piperazine moiety .

  • Key Challenges : Reproducibility hinges on precise reaction conditions (temperature, solvent polarity, stoichiometry), which are often incompletely reported in literature. For example, anhydrous solvents and inert atmospheres are critical for avoiding side reactions .

Q. How can structural and electronic properties of this compound be characterized to predict reactivity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substitution patterns on the pyridone and piperazine rings. IR spectroscopy identifies hydrogen-bonding interactions (e.g., lactam C=O stretch at ~1650–1700 cm1^{-1}) .
  • Computational Modeling : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • X-ray Crystallography : Resolves conformational flexibility of the piperazine ring, which impacts binding affinity in biological systems .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Target kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) due to the compound’s potential piperazine-mediated interactions .
  • Cell Viability : Screen for antiproliferative effects in cancer cell lines (e.g., MTT assay) with IC50_{50} determination. Include controls for off-target effects (e.g., ROS generation) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolite Profiling : Use LC-MS to assess stability in assay media; rapid degradation may explain discrepancies between short- and long-term exposure results .
  • Structural Analog Comparison : Benchmark against analogs (e.g., 2-(difluoromethyl)-pyrimido-piperazin-4-one) to isolate pharmacophore contributions .

Q. What strategies mitigate synthetic impurities that interfere with pharmacological studies?

  • Methodological Answer :

  • Chromatographic Purity : Employ orthogonal methods (HPLC-UV/MS) to detect and quantify common impurities (e.g., des-methyl byproducts or oxidized piperazine derivatives) .
  • Reaction Optimization : Use Design of Experiments (DoE) to minimize side products. For example, reduce reaction time or temperature during piperazine coupling to prevent over-alkylation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Library Synthesis : Modify substituents on the pyridone (e.g., methyl vs. methoxy) and piperazine (e.g., aryl vs. alkyl groups) to assess steric/electronic effects .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using multivariate regression models .

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